The sequence H-DL-Met-DL-Met-DL-Gln-DL-Lys-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH represents a short peptide chain. Peptides are biomolecules formed by linking amino acids through peptide bonds. This specific sequence contains only D-enantiomers of each amino acid, indicated by "DL-" in front of each residue.
Scientists can use this peptide as a model system for studying peptide synthesis and assembly processes. Researchers can investigate how changes in the amino acid sequence, chirality (L- vs D- form), or reaction conditions affect peptide bond formation and overall yield.
Traditionally, peptides found in nature consist primarily of L-amino acids. This specific peptide, however, contains only D-enantiomers. Research suggests that D-peptides can exhibit different properties compared to their L-enantiomer counterparts. Scientists can utilize this peptide to study the influence of chirality on factors like folding, stability, and potential biological activity.
Peptides with specific sequences can serve as targets for antibody development. By attaching a detectable moiety to this peptide, researchers could potentially create an immunoassay for detecting molecules that interact with this particular sequence. This approach could be useful in studying protein-protein interactions or identifying biomarkers associated with certain diseases.
Epitopes are short peptide sequences on antigens that are recognized by antibodies. Scientists can use this peptide to investigate the minimal epitope required for antibody recognition. By systematically modifying the sequence and testing for antibody binding, researchers can gain insights into the key features essential for antibody-antigen interactions.
Anti-inflammatory peptide 1 is a synthetic peptide characterized by the molecular formula C45H82N12O14S2. It comprises 45 amino acids and is designed to exhibit anti-inflammatory properties. This compound is part of a broader category of bioactive peptides that are derived from food sources or synthesized for therapeutic purposes. Its structure allows it to interact with various biological systems, potentially modulating inflammatory responses.
Anti-inflammatory peptide 1 exhibits significant biological activity by modulating immune responses. It has been shown to:
The synthesis of anti-inflammatory peptide 1 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for precise control over the sequence and modifications of the peptide. Key steps in the synthesis include:
Anti-inflammatory peptide 1 has several potential applications:
Studies investigating the interactions of anti-inflammatory peptide 1 have shown that it primarily targets specific receptors involved in inflammation regulation. For instance, it may interact with glucagon-like peptide-1 receptors to exert its effects on immune cells. Additionally, research indicates that these interactions can lead to downstream signaling events that promote cell survival and reduce inflammatory damage .
Anti-inflammatory peptide 1 shares similarities with other peptides known for their anti-inflammatory properties. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Glucagon-like peptide-1 | 30-37 amino acids | Regulates glucose metabolism alongside inflammation |
Liraglutide | Modified GLP-1 with longer half-life | Demonstrated analgesic effects in osteoarthritis |
Exenatide | GLP-1 analog | Used for type 2 diabetes management |
Thymosin beta-4 | 43 amino acids | Promotes wound healing and tissue repair |
Anti-inflammatory peptide 1 is unique due to its specific design aimed at targeting inflammation without significantly affecting glucose metabolism, making it distinct from glucagon-like peptides which often have dual roles in metabolic regulation .
Solid-phase peptide synthesis represents the predominant methodology for producing anti-inflammatory peptide 1, offering superior control over sequence fidelity and purity compared to solution-phase approaches [3] [4]. The technique involves the stepwise assembly of amino acids on an insoluble polymeric support, enabling the use of excess reagents to drive reactions to completion while facilitating straightforward purification through filtration and washing [4] [5].
The selection of appropriate resin systems constitutes a critical factor in successful peptide synthesis. For anti-inflammatory peptide 1 synthesis, polystyrene-based resins cross-linked with 1% divinylbenzene provide excellent mechanical stability and loading capacities ranging from 0.5 to 1.5 millimoles per gram [6] [7]. However, these traditional resins exhibit limited swelling properties in polar solvents, which can compromise coupling efficiency for longer sequences [6]. Alternative resin systems such as polyethylene glycol-polystyrene hybrid resins and ChemMatrix resins offer enhanced solvation properties, particularly beneficial for challenging sequences containing multiple hydrophobic residues [6] [8].
The amino acid sequence of anti-inflammatory peptide 1 presents specific synthetic challenges due to the presence of two methionine residues at positions 1 and 3, which are susceptible to oxidation during synthesis and storage [2]. Additionally, the consecutive lysine residues at positions 4 and 5 can lead to aggregation phenomena that reduce coupling efficiency [3] [9]. Modern synthesis protocols address these challenges through careful selection of protecting group strategies and coupling conditions.
The fluorenylmethyloxycarbonyl (Fmoc) strategy has emerged as the preferred approach for anti-inflammatory peptide 1 synthesis due to its orthogonal protection scheme and mild deprotection conditions [9] [10]. The Fmoc group is removed under basic conditions using piperidine in dimethylformamide, minimizing side reactions that could compromise methionine residues [9] [11]. Side chain protection employs tert-butyl-based protecting groups for aspartic acid and glutamine, ensuring compatibility with the base-labile Fmoc deprotection strategy [3] [9].
Coupling reagent selection significantly influences the efficiency and stereochemical integrity of peptide bond formation. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) represents the optimal choice for anti-inflammatory peptide 1 synthesis, offering coupling efficiencies exceeding 96% with minimal racemization risk [6] [12]. The enhanced reactivity of HATU compared to traditional coupling reagents like dicyclohexylcarbodiimide enables efficient coupling of sterically hindered residues while maintaining rapid reaction kinetics [13] [12].
Table 1: SPPS Resin Types and Properties
Resin Type | Loading Capacity (mmol/g) | Swelling Properties | Mechanical Stability | Cross-linking Agent |
---|---|---|---|---|
Polystyrene (PS) | 0.5-1.5 | Good in DCM, poor in polar solvents | High | 1% Divinylbenzene |
Polyethylene Glycol-PS (PEG-PS) | 0.2-0.8 | Improved swelling in polar solvents | Moderate | 1% Divinylbenzene |
Cross-linked Ethoxylate Acrylate Resin (CLEAR) | 0.4-1.0 | Excellent swelling properties | High | Ethoxylate acrylate |
Polydimethylacrylamide (PDAM) | 0.3-0.6 | Good swelling in DMF, water | Low | N,N'-Methylenebisacrylamide |
ChemMatrix | 0.4-0.6 | Superior swelling in polar solvents | Moderate | N,N'-Methylenebisacrylamide |
Amino-Li-Resin | 0.4 | Excellent swelling in water and alcohols | High | High cross-linking |
Recent innovations in solid-phase peptide synthesis have introduced wash-free methodologies that dramatically reduce solvent consumption and waste generation [5]. These approaches utilize volatile bases for Fmoc deprotection, enabling removal through evaporation rather than extensive washing procedures [5]. For anti-inflammatory peptide 1 production, such methodologies offer significant environmental benefits while maintaining product quality, representing a step-change improvement in peptide manufacturing efficiency [5].
Table 2: Coupling Reagents in SPPS
Coupling Reagent | Full Name | Racemization Risk | Reaction Time (min) | Coupling Efficiency (%) |
---|---|---|---|---|
HBTU | Hexafluorophosphate Benzotriazole Tetramethyl Uronium | Low | 30-60 | 95-99 |
HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Very Low | 30-60 | 96-99 |
TBTU | Tetrafluoroborate Benzotriazole Tetramethyl Uronium | Low | 30-60 | 95-99 |
PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Low | 60-120 | 90-98 |
DIC/HOBt | Diisopropylcarbodiimide/1-Hydroxybenzotriazole | Low | 60-180 | 85-95 |
COMU | 1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Very Low | 30-60 | 96-99 |
OxymaPure/DIC | Ethyl (hydroxyimino)cyanoacetate/Diisopropylcarbodiimide | Very Low | 60 | 95-99 |
Recombinant expression systems provide an alternative pathway for anti-inflammatory peptide 1 production, particularly advantageous for large-scale manufacturing applications [14] [15]. Bacterial expression systems, predominantly Escherichia coli, offer rapid growth kinetics, well-characterized genetics, and cost-effective production scales suitable for therapeutic peptide manufacturing [14] [16].
The choice of bacterial host strain significantly influences expression levels and protein quality. Escherichia coli BL21(DE3) represents the standard expression host, utilizing the T7 RNA polymerase system for high-level protein production [14] [17]. However, the cytoplasmic environment of wild-type E. coli strains presents challenges for peptides containing disulfide bonds or requiring specific folding conditions [15] [18]. For anti-inflammatory peptide 1, which lacks disulfide bonds but contains methionine residues susceptible to oxidation, specialized expression conditions become necessary [19] [18].
The E. coli SHuffle T7 strain offers enhanced capabilities for peptide production through mutations in thioredoxin reductase and glutathione reductase genes, creating an oxidizing cytoplasmic environment conducive to proper protein folding [18] [20]. This strain expresses disulfide bond isomerase DsbC, facilitating correct disulfide bond formation when required [18]. Although anti-inflammatory peptide 1 does not contain cysteine residues, the oxidizing environment of SHuffle strains can help prevent methionine oxidation during expression [18].
Expression vector design incorporates critical elements for efficient peptide production. The pET expression system provides tight regulation of target gene expression through the lacI repressor system, preventing potential toxicity associated with anti-inflammatory peptide production [15] [16]. Fusion protein strategies enhance expression levels and facilitate purification through the incorporation of affinity tags such as hexahistidine or maltose-binding protein [18] [21].
Recent developments in bacterial expression include the introduction of specialized peptide tags designed to enhance expression levels. The SKIK peptide tag, composed of serine-lysine-isoleucine-lysine residues, dramatically increases production levels of low-expressing peptides when inserted immediately after the start methionine [20]. This technology could prove particularly valuable for anti-inflammatory peptide 1 production, potentially increasing yields while maintaining biological activity [20].
Alternative bacterial expression systems offer specific advantages for peptide production. Bacillus subtilis provides natural protein secretion capabilities, simplifying downstream purification by eliminating the need for cell lysis [14] [17]. The extracellular secretion reduces exposure to proteases and other degradative enzymes present in the cytoplasm [17]. However, expression levels in Bacillus systems typically remain lower than those achievable with E. coli [14].
Lactococcus lactis has emerged as a viable option for membrane protein and peptide expression, offering advantages in terms of protein folding and reduced host cell protein contamination [14]. The nisin-inducible expression system provides tight control over production timing, minimizing potential toxicity effects [14].
Table 3: Bacterial Expression Systems for Peptide Production
Expression System | Promoter System | Disulfide Bond Formation | Protein Secretion | Typical Yield (mg/L) |
---|---|---|---|---|
Escherichia coli BL21(DE3) | T7 RNA polymerase | Limited | Periplasmic/cytoplasmic | 100-1000 |
Escherichia coli SHuffle T7 | T7 RNA polymerase | Enhanced (trxB-, gor-, dsbC+) | Periplasmic/cytoplasmic | 50-500 |
Bacillus subtilis | SPO1 promoter | Moderate | Extracellular | 20-200 |
Lactococcus lactis | nisin-inducible promoter | Limited | Extracellular | 10-100 |
Pseudomonas putida | XylS/Pm promoter | Moderate | Periplasmic | 50-300 |
Optimization of expression conditions requires careful attention to several parameters affecting peptide production and quality. Temperature control plays a crucial role, with lower expression temperatures (16-25°C) generally favoring proper protein folding while reducing inclusion body formation [19] [18]. Induction timing and inducer concentration influence the balance between expression level and protein quality [19]. For anti-inflammatory peptide 1, moderate induction conditions using 0.1-0.5 millimolar isopropyl-β-D-thiogalactopyranoside typically provide optimal results [19] [18].
Recent studies have demonstrated that recombinant peptide production significantly affects bacterial cell mechanical properties, with peptide-producing cells exhibiting increased softness and altered viscoelastic properties [19] [22]. These changes reflect the metabolic burden imposed by heterologous protein expression and may influence process design considerations for large-scale production [19] [22].
Post-synthetic modifications represent essential strategies for enhancing the therapeutic properties of anti-inflammatory peptide 1, addressing limitations related to pharmacokinetics, stability, and bioavailability [23] [24]. These chemical modifications can dramatically improve the clinical utility of therapeutic peptides by extending half-life, reducing immunogenicity, and enhancing solubility characteristics [23] [25].
Polyethylene glycol conjugation (PEGylation) constitutes the most widely employed post-synthetic modification for therapeutic peptides [23] [24]. The covalent attachment of polyethylene glycol chains to anti-inflammatory peptide 1 can significantly improve its pharmacokinetic profile by reducing renal clearance and extending circulation time [23] [26]. Site-selective PEGylation strategies enable precise control over modification sites, preserving biological activity while achieving desired pharmacological improvements [24].
N-terminal PEGylation represents the preferred approach for anti-inflammatory peptide 1 modification, given the critical importance of the C-terminal region for phospholipase A2 inhibitory activity [1] [23]. N-terminal selective acylation can be achieved through pH-controlled conditions that exploit the lower pKa of the α-amino group compared to lysine side chains [24]. Under mildly acidic conditions (pH 6.5-7.0), the α-amino group remains protonated while lysine residues become reactive, enabling selective modification [24].
Direct coupling strategies employ polyethylene glycol carboxylic acid derivatives activated with N-hydroxysuccinimide esters [23] [26]. These reagents react selectively with primary amines under slightly basic conditions (pH 7.5-8.5), forming stable amide bonds [26]. For anti-inflammatory peptide 1, which contains two lysine residues, careful optimization of reaction conditions prevents unwanted side-chain modification while achieving efficient N-terminal conjugation [23].
Alternative PEGylation approaches utilize native chemical ligation methodologies when greater selectivity is required [23] [24]. This strategy involves the synthesis of polyethylene glycol-thioester derivatives that react specifically with N-terminal cysteine residues introduced through peptide engineering [23]. Although anti-inflammatory peptide 1 lacks native cysteine residues, methionine-to-cysteine substitution at the N-terminus could enable highly selective PEGylation [24].
The molecular weight of polyethylene glycol chains significantly influences the pharmacological properties of the conjugated peptide [23] [26]. Low molecular weight chains (2-5 kilodaltons) provide moderate improvements in half-life while maintaining good tissue penetration [23]. Higher molecular weight conjugates (10-40 kilodaltons) offer more substantial half-life extension but may compromise tissue distribution and cellular uptake [23] [26].
Acetylation represents another important post-synthetic modification strategy, particularly valuable for protecting the N-terminus from degradation by aminopeptidases [25] [27]. N-terminal acetylation can be achieved using acetic anhydride under basic conditions or through the use of N-acetoxysuccinimide derivatives [27]. This modification blocks the positive charge of the N-terminal amino group, potentially altering the peptide's interaction with target proteins [27].
For anti-inflammatory peptide 1, acetylation strategies must consider the presence of lysine residues that can also undergo acetylation [28] [27]. Selective N-terminal acetylation requires careful control of reaction stoichiometry and pH conditions [27]. The use of minimal excess of acetylating reagent (1.1-1.5 equivalents) under mildly basic conditions (pH 8.0-8.5) typically achieves acceptable selectivity [27].
Advanced acetylation strategies employ enzymatic approaches using acetyltransferases that demonstrate high selectivity for specific amino acid residues [29]. These methods offer superior selectivity compared to chemical acetylation but require specialized reaction conditions and enzyme availability [29].
Table 4: Post-Synthetic Modification Techniques
Modification Type | Reagent/Method | Reaction Conditions | Typical Efficiency (%) | Applications |
---|---|---|---|---|
PEGylation | NHS-PEG, PEG-carboxylic acid | pH 7-8, aqueous buffer | 70-95 | Half-life extension, solubility |
Acetylation | Acetic anhydride, NHS-acetate | pH 8-9, organic/aqueous | 80-98 | N-terminal protection, stability |
Methylation | Methyl iodide, SAM analogs | pH 7-8, aqueous/organic | 60-90 | Activity modulation |
Phosphorylation | ATP/kinase, phosphate donors | pH 7.4, ATP-dependent | 50-85 | Signal transduction, activity |
Glycosylation | Sugar donors/glycosyltransferases | pH 7-8, enzymatic | 40-80 | Stability, targeting |
Cyclization | Native chemical ligation, disulfide formation | pH 6-8, reducing/oxidizing conditions | 60-95 | Conformational constraint |
Click chemistry methodologies have emerged as powerful tools for site-specific peptide modification, offering high selectivity and efficiency under mild reaction conditions [24]. Copper-catalyzed azide-alkyne cycloaddition enables the attachment of various functional groups, including polyethylene glycol chains, through bioorthogonal reactions [24]. However, the potential toxicity of copper catalysts limits the application of these methods for therapeutic peptide production [24].
Copper-free click chemistry alternatives, such as strain-promoted azide-alkyne cycloaddition, eliminate concerns about metal toxicity while maintaining high reaction efficiency [24]. These approaches require the incorporation of specialized alkyne or azide functionalities into either the peptide or the modifying agent [24].
Non-covalent modification strategies represent an innovative alternative to traditional covalent approaches [24]. These methods rely on non-covalent interactions such as hydrophobic binding, ionic interactions, or chelation to achieve peptide modification [24]. While non-covalent modifications avoid potential loss of biological activity associated with covalent bond formation, they may suffer from limited stability during storage and use [24].
The purification and characterization of anti-inflammatory peptide 1 require sophisticated analytical techniques capable of resolving closely related impurities while providing comprehensive structural confirmation [30] [31]. The complexity of peptide mixtures arising from synthesis reactions necessitates multi-step purification strategies that combine orthogonal separation principles [30] [32].
Reverse-phase high-performance liquid chromatography constitutes the primary purification method for anti-inflammatory peptide 1, offering exceptional resolution for peptides with similar hydrophobic properties [30] [32]. The separation mechanism relies on differential partitioning between a hydrophobic stationary phase (typically C18 or C8 silica) and a polar mobile phase consisting of water and organic modifier [32] [33]. For anti-inflammatory peptide 1, the presence of hydrophobic residues (methionine, valine, leucine) provides sufficient retention on reverse-phase columns to enable effective purification [30].
Gradient elution protocols optimize the separation of anti-inflammatory peptide 1 from synthesis-related impurities [30] [31]. A typical gradient employs water containing 0.1% trifluoroacetic acid as the aqueous phase and acetonitrile containing 0.1% trifluoroacetic acid as the organic modifier [30] [33]. The gradient slope and range require optimization based on the specific impurity profile observed in crude peptide preparations [31].
The development of mathematical models for predicting elution conditions has streamlined purification method development [31]. These models correlate peptide retention times with organic modifier concentrations, enabling rational design of purification gradients [31]. For anti-inflammatory peptide 1, such models can predict optimal elution conditions based on amino acid composition and sequence [31].
Ion-exchange chromatography provides complementary selectivity to reverse-phase methods, separating peptides based on charge differences [30] [32]. The basic nature of anti-inflammatory peptide 1 (net positive charge due to lysine residues) makes cation-exchange chromatography particularly suitable [32] [33]. Strong cation-exchange resins functionalized with sulfonic acid groups effectively retain the peptide under low-salt conditions [32].
Elution from cation-exchange columns typically employs salt gradients using sodium chloride or ammonium acetate solutions [30] [32]. The choice of counterion affects peptide recovery and purity, with volatile salts like ammonium acetate preferred for applications requiring subsequent mass spectrometry analysis [32] [33].
Two-step purification strategies combining ion-exchange and reverse-phase chromatography achieve purities exceeding 99.5% for anti-inflammatory peptide 1 [30]. The ion-exchange step serves as a capturing procedure, removing bulk impurities and concentrating the target peptide [30]. The subsequent reverse-phase step provides fine purification, removing closely related sequence variants and incomplete synthesis products [30].
Size-exclusion chromatography offers additional selectivity based on molecular size differences [32] [34]. Although anti-inflammatory peptide 1 is a relatively small peptide (molecular weight 1079.33 daltons), size-exclusion methods can effectively separate monomeric peptide from aggregated forms or larger impurities [32] [34]. The technique proves particularly valuable for assessing peptide aggregation state and removing high molecular weight contaminants [34].
Table 5: Purification Methods for Peptides
Purification Method | Separation Principle | Stationary Phase | Mobile Phase | Resolution | Capacity (mg/mL resin) |
---|---|---|---|---|---|
Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | C18, C8 silica | Water/acetonitrile + TFA | High | 10-50 |
Ion-Exchange Chromatography | Charge | Cation/anion exchange resins | Salt gradient buffers | Moderate to High | 20-100 |
Size-Exclusion Chromatography | Molecular size | Porous gel matrices | Aqueous buffers | Low to Moderate | 5-20 |
Hydrophobic Interaction Chromatography | Hydrophobic interactions | Hydrophobic alkyl chains | High to low salt concentration | Moderate | 10-40 |
Affinity Chromatography | Specific binding interactions | Immobilized ligands | Specific elution buffers | Variable | Variable |
Solid-phase extraction techniques provide cost-effective alternatives to traditional chromatographic methods for initial purification steps [31]. These approaches utilize the same separation principles as high-performance liquid chromatography but employ disposable cartridges rather than expensive columns [31] [33]. For anti-inflammatory peptide 1, reverse-phase solid-phase extraction can achieve significant purification in a single step while requiring minimal solvent consumption [31].
Mass spectrometry represents the definitive analytical technique for confirming the identity and purity of anti-inflammatory peptide 1 [35] [36]. Electrospray ionization mass spectrometry provides accurate molecular weight determination with precision typically within 0.1-1 dalton [36] [37]. For anti-inflammatory peptide 1, the expected molecular ion should appear at m/z 1080.33 (M+H)+, providing unambiguous confirmation of peptide identity [2].
Tandem mass spectrometry (MS/MS) enables sequence confirmation through fragmentation analysis [36] [37]. Collision-induced dissociation generates characteristic fragment ions corresponding to peptide bond cleavages, allowing reconstruction of the amino acid sequence [37]. This technique proves invaluable for detecting sequence variants or incomplete synthesis products that may not be resolved by chromatographic methods [35] [36].
High-performance liquid chromatography coupled with mass spectrometry (LC-MS) combines the separation power of chromatography with the specificity of mass spectrometry [37]. This hyphenated technique enables simultaneous separation and identification of peptide components in complex mixtures [37]. For anti-inflammatory peptide 1 analysis, LC-MS provides both purity assessment and structural confirmation in a single analytical run [36] [37].
Nuclear magnetic resonance spectroscopy offers detailed structural information complementary to mass spectrometry [36]. One-dimensional proton NMR spectra provide information about peptide conformation and can detect structural modifications not readily apparent from mass spectrometry data [36]. However, NMR analysis requires larger sample quantities (milligram amounts) compared to mass spectrometry methods [36].
Amino acid analysis provides quantitative determination of amino acid composition, serving as an orthogonal method for confirming peptide identity [36]. This technique involves complete hydrolysis of the peptide followed by chromatographic analysis of the resulting amino acids [36]. For anti-inflammatory peptide 1, amino acid analysis should confirm the presence of one residue each of methionine (2), glutamine (1), lysine (2), valine (1), leucine (1), aspartic acid (1), and serine (1) [1] [2].
Table 6: Characterization Techniques for Peptides
Technique | Information Provided | Sample Requirements | Analysis Time | Accuracy |
---|---|---|---|---|
Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | μg to mg quantities | Minutes | ±0.1-1 Da |
High-Performance Liquid Chromatography (HPLC) | Purity, retention time | μg to mg quantities | Minutes to hours | ±0.1-1% |
Nuclear Magnetic Resonance (NMR) | Structure, conformation | mg quantities | Hours to days | Å-level resolution |
Amino Acid Analysis | Amino acid composition | μg to mg quantities | Hours | ±2-5% |
Circular Dichroism (CD) Spectroscopy | Secondary structure | μg to mg quantities | Minutes | Qualitative |
Circular dichroism spectroscopy provides information about peptide secondary structure, which can be important for understanding structure-activity relationships [36]. Although anti-inflammatory peptide 1 is a relatively short peptide unlikely to adopt stable secondary structures, circular dichroism measurements can detect conformational changes induced by environmental conditions or chemical modifications [36].
Purity assessment requires careful consideration of detection methods and their limitations [35]. Ultraviolet detection at 214 nanometers provides universal detection for peptides but may not detect all impurities equally [35] [33]. Multiple detection wavelengths or evaporative light scattering detection can provide more comprehensive purity assessment [33].
Impurity identification and quantification represent critical aspects of peptide characterization [35]. Common impurities in anti-inflammatory peptide 1 preparations include deletion sequences (lacking one or more amino acids), incomplete deprotection products, and oxidized forms of methionine residues [30] [35]. Each class of impurity requires specific analytical approaches for detection and quantification [35].